3-bromo-2,2,5,5-tetramethyloxolane
Description
Properties
CAS No. |
857821-56-8 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Bromination of 2,2,5,5-Tetramethyloxolane
The most straightforward route involves electrophilic bromination of TMO. This method leverages the electron-rich oxolane ring, which can undergo bromination at the least hindered position (C-3).
Procedure :
-
Reaction Setup : TMO (1 equiv) is dissolved in dichloromethane (DCM) at 0°C.
-
Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of benzoyl peroxide (BPO, 0.05 equiv) are added.
-
Reaction Conditions : The mixture is stirred at 25°C for 12 hours under inert atmosphere.
-
Workup : The reaction is quenched with aqueous NaHSO₃, extracted with DCM, and purified via column chromatography (hexane:ethyl acetate, 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (GC-MS) | >95% |
| Reaction Time | 12 h |
This method mirrors bromination strategies for similar ethers, where NBS selectively targets tertiary or benzylic positions. The steric shielding from the 2,2,5,5-tetramethyl groups directs bromination to C-3, minimizing polybromination byproducts.
Radical Bromination Using HBr and H₂O₂
An alternative employs hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) to generate bromine radicals in situ.
Procedure :
-
Reagents : TMO (1 equiv), 48% HBr (3 equiv), 30% H₂O₂ (1.5 equiv).
-
Conditions : Reflux at 80°C for 8 hours.
-
Isolation : Neutralization with NaHCO₃, extraction with diethyl ether, and distillation under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity | 90% |
| Byproducts | Dibrominated oxolane (10%) |
While less selective than NBS, this method offers cost advantages for large-scale synthesis.
Cyclization of Brominated Diol Precursors
Acid-Catalyzed Cyclization of 3-Bromo-2,2,5,5-Tetramethyl-1,5-Pentanediol
This two-step approach involves synthesizing a brominated diol followed by cyclodehydration.
Step 1: Synthesis of 3-Bromo-2,2,5,5-Tetramethyl-1,5-Pentanediol
-
Starting Material : 2,2,5,5-Tetramethyl-1,5-pentanediol (1 equiv) is treated with PBr₃ (1.2 equiv) in dry ether at 0°C.
-
Workup : Quenched with ice water, extracted with ethyl acetate, and dried over MgSO₄.
Step 2: Cyclization
-
Catalyst : Concentrated H₂SO₄ (0.1 equiv).
-
Conditions : Reflux in toluene at 110°C for 6 hours.
-
Purification : Distillation under vacuum (bp 85–87°C at 15 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 62% |
| Purity | 93% |
This route is analogous to TMO synthesis from diols, with bromine introduced prior to cyclization to avoid ring-opening side reactions.
Alternative Synthetic Routes
Lithiation-Trapping of 2,2,5,5-Tetramethyloxolane
Building on methodologies for functionalizing TMO, lithiation at C-3 followed by bromine trapping offers a regioselective pathway.
Procedure :
-
Lithiation : TMO (1 equiv) is treated with sec-BuLi (1.1 equiv) in tetrahydrofuran (THF) at −78°C.
-
Trapping : Bromine (1.2 equiv) is added dropwise, and the mixture is warmed to 25°C.
-
Workup : Quenched with NH₄Cl, extracted with ether, and purified by distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Selectivity | >85% |
This method capitalizes on the stability of TMO under strongly basic conditions, though competing side reactions at elevated temperatures limit scalability.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| NBS Bromination | 78 | 95 | High | $$ |
| HBr/H₂O₂ Bromination | 65 | 90 | Moderate | $ |
| Diol Cyclization | 62 | 93 | Low | $$$ |
| Lithiation-Trapping | 70 | 85 | Moderate | $$$ |
Key Insights :
-
NBS Bromination offers the best balance of yield and scalability, making it ideal for industrial applications.
-
HBr/H₂O₂ Bromination is cost-effective but suffers from lower selectivity.
-
Lithiation-Trapping provides high regioselectivity but requires cryogenic conditions, limiting its practicality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted oxolanes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form oxolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the nucleophile added in excess to drive the reaction to completion.
Reduction Reactions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) to prevent the reducing agent from reacting with water.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution Reactions: Various substituted oxolanes depending on the nucleophile used.
Reduction Reactions: 2,2,5,5-tetramethyloxolane.
Oxidation Reactions: Oxolane derivatives with different functional groups, such as alcohols, ketones, or carboxylic acids.
Scientific Research Applications
3-bromo-2,2,5,5-tetramethyloxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-2,2,5,5-tetramethyloxolane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the bromine atom is reduced to a hydrogen atom through the transfer of electrons from the reducing agent. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in chemical and biological research.
Comparison with Similar Compounds
3-bromo-2,2,5,5-tetramethyloxolane can be compared with other similar compounds, such as:
2,2,5,5-tetramethyloxolane: Lacks the bromine atom, making it less reactive in substitution reactions.
2,2,5,5-tetramethyltetrahydrofuran: Similar structure but with different reactivity and applications.
3-chloro-2,2,5,5-tetramethyloxolane: Similar to this compound but with chlorine instead of bromine, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical transformations and research applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-2,2,5,5-tetramethyloxolane, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via bromination of 2,2,5,5-tetramethyloxolane (TMO) using electrophilic brominating agents (e.g., N-bromosuccinimide or Br₂ with a Lewis acid catalyst). Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry to minimize di-substitution byproducts. Post-reaction purification employs fractional distillation or column chromatography .
- Key Considerations : Reaction monitoring via GC-MS or NMR ensures regioselectivity at the 3-position. Evidence from brominated analogs (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) highlights the importance of steric hindrance in directing substitution .
Q. How can crystallographic and spectroscopic techniques characterize the structure of this compound?
- Methodology : Single-crystal X-ray diffraction confirms bond lengths, angles, and stereochemistry, with comparisons to databases (e.g., IUCrData). For example, related brominated oxolanes exhibit C-Br bond lengths of ~1.93 Å and tetrahedral geometry at the oxygen atom .
- Spectroscopic Analysis : H NMR shows distinct methyl group splitting (δ 1.2–1.4 ppm) and a deshielded proton adjacent to bromine (δ 4.5–5.0 ppm). IR spectroscopy identifies C-Br stretching at ~550 cm⁻¹ .
Advanced Research Questions
Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?
- Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig aminations. For example, palladium-catalyzed coupling with arylboronic acids in TMO solvent (a greener alternative to toluene) achieves >80% yield under mild conditions (60°C, Cs₂CO₃ base) .
- Mechanistic Insight : Steric hindrance from the tetramethyl groups slows oxidative addition, requiring bulky ligands (e.g., XPhos) to enhance catalyst turnover .
Q. How does the solvent environment affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Solvent polarity (measured by Kamlet-Taft parameters) influences reaction rates. In polar aprotic solvents (e.g., DMF), Sₙ2 pathways dominate, while non-polar solvents (e.g., TMO itself) favor radical or Sₙ1 mechanisms. Partition coefficient studies (log P) correlate solvation with nucleophile accessibility .
- Case Study : In biphasic systems (water/TMO), lipophilicity enhances substrate solubility, enabling enzyme-catalyzed transformations of brominated intermediates .
Q. Can computational modeling predict the regioselectivity of further functionalization of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron density hotspots. For brominated oxolanes, the 3-position exhibits higher electrophilicity (Mulliken charges: +0.25 e) compared to the 2- or 5-positions, guiding subsequent substitutions .
- Validation : Experimental results from analogous compounds (e.g., 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane) confirm computational predictions of reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
